1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,2-dihydropyridine core substituted with a 3-chlorobenzyl group at position 1 and an N-(2-methoxyphenyl) carboxamide at position 2. The ortho-methoxy group introduces steric effects, while the 3-chlorophenyl moiety contributes to lipophilicity and electronic modulation. Its planar conformation, driven by π-conjugation across the amide bridge, is critical for intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-26-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVABMEYXAFBYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in the synthesis include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the dihydropyridine class, including 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, exhibit significant anticancer properties. Various studies have reported on its cytotoxic effects against different cancer cell lines.
Case Study Overview :
-
Cell Viability Assays : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). For instance, treatment with concentrations of 100 µM resulted in over 50% reduction in cell viability over 24 hours.
Cell Line Concentration (µM) Effect A549 100 >50% reduction in viability MCF7 100 Significant cytotoxicity
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Assessment :
-
Pathogen Testing : Inhibition zones were measured using agar diffusion methods, showing promising results against several bacterial strains.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Summary of Findings
The applications of 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide extend across various fields of medicinal chemistry. Its potential as an anticancer agent, coupled with antimicrobial and anti-inflammatory properties, makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Variations on the Dihydropyridine Core
2.1.1 Halogen Substitutions
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): Replaces the 3-chlorobenzyl group with a bromo-methylphenyl substituent on the amide nitrogen. Forms centrosymmetric dimers via N–H···O hydrogen bonds, similar to its chloro analog.
- 1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): Fluorine substitution (smaller than Cl) reduces steric bulk but increases electronegativity, altering electronic distribution.
2.1.2 Aromatic Group Modifications
2.2 Functional Group Variations on the Amide Nitrogen
- 1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,2-dihydropyridine-3-carboxamide (): Thiourea group replaces the methoxyphenyl carboxamide. Introduces additional hydrogen-bonding sites (N–H and S atoms), altering solubility and reactivity .
2.3 Complex Derivatives with Additional Moieties
- 1-(3-Chlorophenyl)-5-(3,5-dimethylisoxazol-4-yl)-6-methyl-N-[(4-methylsulfonylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide () :
Structural and Physicochemical Properties
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , identified by CAS number 899754-39-3 , is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 403.26 g/mol . The structure features a dihydropyridine ring substituted with a chlorophenyl and methoxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds in the dihydropyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's .
- Antioxidant Properties : Dihydropyridines are known to possess antioxidant activity, contributing to their potential in preventing oxidative stress-related diseases .
The biological activity of 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:
- BSA Binding Interactions : Studies have demonstrated that this compound binds effectively to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .
- Docking Studies : Molecular docking simulations reveal that the compound interacts favorably with various amino acids in target proteins, indicating its potential as a lead compound in drug design .
- Inhibition of Enzymatic Activity : The inhibition of AChE suggests that this compound may help modulate neurotransmitter levels in the brain, providing a pathway for cognitive enhancement .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds within the same class:
| Study | Biological Activity | Findings |
|---|---|---|
| Sanchez-Sancho et al. (1998) | Antibacterial | Compounds showed significant activity against Bacillus subtilis and Salmonella typhi |
| Nithiya et al. (2011) | Enzyme inhibition | Several derivatives exhibited strong AChE inhibition |
| MDPI Research (2020) | Antioxidant | Demonstrated effective radical scavenging activity |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be approached via multi-step reactions involving condensation, cyclization, and functional group modifications. A typical route involves:
Formation of the pyridinone core via cyclization of substituted acrylamide intermediates under acidic or basic conditions.
Introduction of the 3-chlorobenzyl group through nucleophilic substitution or alkylation reactions.
Coupling with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF.
Optimization Strategies:
- Temperature control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., over-oxidation).
- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC).
Basic: What spectroscopic and analytical techniques are critical for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. Key signals include the pyridinone carbonyl (δ ~165–170 ppm in ) and methoxy protons (δ ~3.8–4.0 ppm in ) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) with mass accuracy <5 ppm.
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Answer:
Discrepancies in biological data (e.g., varying IC values) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the benzyl moiety may enhance target binding, while methoxy groups influence solubility .
- Experimental variability : Standardize assay protocols (e.g., cell lines, incubation times) to minimize artifacts.
Methodological Approach:
Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogen vs. methyl groups).
Use molecular docking to compare binding modes with target proteins (e.g., kinases or GPCRs).
Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Advanced: What strategies mitigate crystallographic disorder in X-ray diffraction studies?
Answer:
Crystallographic disorder often arises from flexible substituents (e.g., methoxyphenyl groups). Solutions include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- Twinned crystal refinement using software like SHELXL or OLEX2.
- Partial occupancy modeling for disordered regions (e.g., chlorophenyl rotamers) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods predict metabolic stability and toxicity?
Answer:
- In silico tools : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate:
- Metabolic hotspots : Cytochrome P450 oxidation sites (e.g., methoxy or chlorophenyl groups).
- Toxicity risks : Screen for hepatotoxicity or mutagenicity via structural alerts (e.g., nitro groups).
- MD simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify degradation pathways .
Advanced: How to design experiments for assessing photostability under varying light conditions?
Answer:
Light exposure tests : Expose solid and solution phases to UV (254 nm) and visible light (500 lux) for 24–72 hours.
Degradation analysis : Monitor changes via HPLC and LC-MS to identify photoproducts (e.g., demethylation or ring-opening).
Stabilization : Add antioxidants (e.g., BHT) or use amber glassware to mitigate degradation .
Basic: What chromatographic methods ensure purity for in vivo studies?
Answer:
- HPLC conditions :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Flow rate: 1.0 mL/min; detection at 254 nm.
- Validation : Achieve resolution >2.0 between the compound and impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
